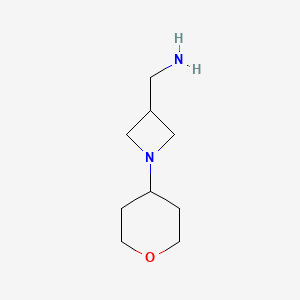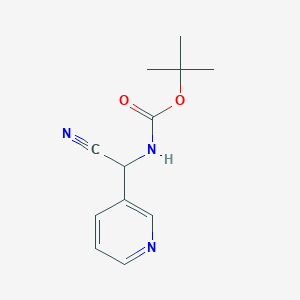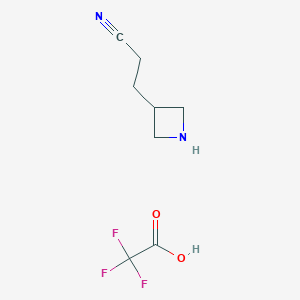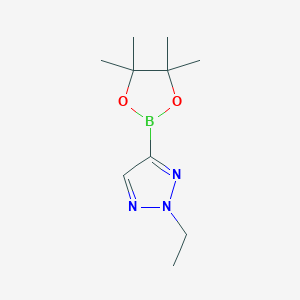
2-Methyl-2-phenylcyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a derivative of cyclobutanamine, characterized by the presence of a methyl and a phenyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-2-phenylcyclobutanone with ammonia or an amine under reductive amination conditions. This process involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-phenylcyclobutan-1-amine hydrochloride
- 1-(2-methylphenyl)cyclobutan-1-amine hydrochloride
Comparison: 2-Methyl-2-phenylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds .
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
2-methyl-2-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(8-7-10(11)12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H |
InChI-Schlüssel |
VIWKYEUATDZKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1N)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)


![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)
aminehydrochloride](/img/structure/B13500857.png)
![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)
![rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500881.png)
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)
![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
